1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Description
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone is a thienopyridine derivative featuring a fused thiophene-pyridine core with key substituents:
- 3-Amino group: Enhances hydrogen bonding and solubility in polar solvents.
- Ethanone moiety: Provides a reactive ketone group for further chemical modifications.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(3-amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H12N2OS/c1-5-4-8-9(12)10(7(3)14)15-11(8)13-6(5)2/h4H,12H2,1-3H3 |
InChI Key |
UDAKGKHORKBOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1C)SC(=C2N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with acetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural analogs of the target compound differ in substituents, functional groups, and fused ring systems, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison:
Structural Analogs and Key Differences
Table 1: Comparative Analysis of Thienopyridine Derivatives
*Calculated based on structural analysis.
Functional Group Impact
- Amino Group: The 3-amino substituent in the target compound improves solubility in polar solvents (e.g., water, DMSO) compared to non-amino analogs like 1-(Thieno[2,3-b]pyridin-2-yl)ethanone .
- Ethanone vs. Cyano/Methanone: The ethanone group offers a reactive site for nucleophilic additions (e.g., forming hydrazones), unlike the cyano group in C₁₀H₁₀N₃S, which is more suited for click chemistry .
Ring System Variations
- Aryl Methanone Derivatives: The 4-hydroxyphenyl group in C₁₉H₁₇N₂O₂S increases molecular weight and conjugation, which may stabilize excited states in photophysical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
